molecular formula C21H23N7O2 B2789582 4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide CAS No. 1251572-97-0

4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B2789582
CAS No.: 1251572-97-0
M. Wt: 405.462
InChI Key: NGLHLFVDUBHOIF-UHFFFAOYSA-N
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Description

4-Amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is a pyrimidine-based small molecule characterized by a carboxamide group at position 5, an amino group at position 4, and a piperazine ring at position 2 substituted with a pyridin-2-yl moiety. The N-(4-methoxyphenyl) group attached to the carboxamide distinguishes it from structurally related compounds.

Properties

IUPAC Name

4-amino-N-(4-methoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2/c1-30-16-7-5-15(6-8-16)25-20(29)17-14-24-21(26-19(17)22)28-12-10-27(11-13-28)18-4-2-3-9-23-18/h2-9,14H,10-13H2,1H3,(H,25,29)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLHLFVDUBHOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, piperazine, and methoxyphenyl compounds. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the piperazine moiety.

    Amidation reactions: to form the carboxamide group.

    Amination reactions: to introduce the amino group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography to obtain high-purity products.

    Safety protocols: to handle potentially hazardous reagents and conditions.

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsOutcomeSource
1Suzuki couplingPd(PPh₃)₄, Na₂CO₃, dimethoxyethane/ethanolBiphenyl piperazine intermediate
2SNAr substitution4-chloro-pyrrolopyrimidine, DMF, 80°CPiperazine-pyrrolopyrimidine linkage
3Carboxamide formationCDI (carbonyldiimidazole), THF, rtCoupling of methoxyphenyl amine
  • The pyridin-2-yl-piperazine group is introduced via nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines under basic conditions .

  • Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl substitutions on the pyrimidine scaffold .

Pyrimidine Ring Modifications

  • Electrophilic substitution : Limited due to electron-withdrawing carboxamide and amino groups.

  • Nucleophilic attack : Occurs at C2 and C4 positions under acidic/basic conditions. For example, displacement of chlorine in analogous compounds with amines (e.g., piperazine derivatives) .

Amino Group (-NH₂) Reactions

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

  • Reductive alkylation : Formaldehyde/NaBH₃CN yields N-methyl derivatives .

Piperazine Moieties

  • Protonation : The tertiary nitrogen undergoes protonation in acidic media, altering solubility .

  • Coordination chemistry : Binds metal ions (e.g., Gd³⁺ in MRI contrast agents) .

Stability and Degradation Studies

  • Thermal stability : Decomposes above 200°C, with degradation products including pyrimidine fragments and CO₂.

  • pH sensitivity :

    • Acidic conditions (pH < 3): Hydrolysis of carboxamide to carboxylic acid.

    • Basic conditions (pH > 10): Piperazine ring cleavage .

Table 2: Catalytic Modifications

ReactionCatalystApplicationResultSource
Buchwald-Hartwig aminationPd₂(dba)₃/XantphosPiperazine-aryl bond formation78% yield
MnO₂ oxidationMnO₂, CHCl₃Alcohol-to-aldehyde conversion72% yield
  • Suzuki-Miyaura coupling : Pd(PPh₃)₄ enables aryl boronate additions to pyrimidine halides .

  • Friedel-Crafts acylation : Introduces aromatic substituents to thiazole analogs .

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide would involve its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several pyrimidine-5-carboxamide derivatives. Key comparisons are outlined below, focusing on substituents, physicochemical properties, and synthesis data.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Piperazine Substituent Amide Substituent Melting Point (°C) logP Purity (HPLC) Key References
Target Compound
4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide
C22H23N7O2 (estimated) ~450-470 Pyridin-2-yl 4-Methoxyphenyl N/A ~2.6* N/A
13a () C30H31F3N8O6 758.29 4-(Morpholine-4-carbonyl)-2-nitrophenyl 2-(4-Trifluoromethylbenzamido)ethyl 165.4–167.9 N/A 98.64%
13c () C30H31N9O6 637.62 4-(Morpholine-4-carbonyl)-2-nitrophenyl 2-(4-Cyanobenzamido)ethyl 150.3–152.1 N/A 99.59%
Z24 () C23H21N5O3 415.45 4-Pyridyl 3,4-Dimethoxyphenyl N/A N/A N/A
4-amino-N-(2-methoxyphenylmethyl) analog () C22H25N7O2 419.49 Pyridin-2-yl 2-Methoxyphenylmethyl N/A 2.65 N/A
4-amino-N-(4-ethoxyphenyl) analog () C25H29N7O2 459.55 2,3-Dimethylphenyl 4-Ethoxyphenyl N/A N/A N/A
ML267 () C18H19ClF3N5OS 453.88 3-Chloro-5-(trifluoromethyl)pyridin-2-yl 4-Methoxypyridin-2-yl N/A N/A N/A

Notes:

  • *logP estimated based on analog in .
  • Structural Variations:
    • Piperazine Substituents: The target compound’s pyridin-2-yl group (electron-deficient aromatic ring) contrasts with morpholine-carbonyl-nitrophenyl (13a, 13c) and 2,3-dimethylphenyl () . These differences influence electronic properties and binding interactions.
    • Amide Substituents: The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to Z24’s 3,4-dimethoxyphenyl but reduces steric bulk relative to 13a’s trifluoromethylbenzamidoethyl chain .
  • Physicochemical Properties:
    • The target compound’s moderate logP (~2.6) aligns with analogs like ’s derivative (logP 2.65), suggesting balanced solubility and membrane permeability .
    • Higher molecular weight analogs (e.g., 13a, MW 758.29) may face challenges in bioavailability due to increased polar surface area .
  • Synthesis:
    • Yields for analogs range from 58–65% (), indicating feasible synthesis under similar conditions .

Key Research Findings

  • : Derivatives with morpholine-carbonyl-nitrophenyl piperazine substituents (13a-c) exhibit high purity (>98%) and well-characterized spectral data, validating synthetic reproducibility .
  • : The logP (~2.65) and polar surface area (86.2 Ų) of a structural analog suggest suitability for central nervous system targeting .

Biological Activity

4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways.

1. Enzyme Inhibition

Studies have shown that derivatives of similar structures exhibit inhibitory effects on enzymes such as CYP51 and CYP5122A1, which are involved in sterol biosynthesis in pathogens like Leishmania . These findings suggest that the compound may also possess anti-parasitic properties.

2. Receptor Binding

The compound's structure suggests potential activity at various receptor sites, including serotonin (5-HT) receptors. Compounds with similar piperazine and pyrimidine moieties have been documented to interact with serotonin receptors, indicating possible anxiolytic or antidepressant effects .

3. Cytotoxicity and Antiproliferative Effects

In silico studies have indicated that related compounds can exhibit moderate activity as enzyme inhibitors and may not show significant cytotoxicity or hepatotoxicity . This implies a favorable safety profile for further development.

Case Study 1: Antiparasitic Activity

A study evaluated the efficacy of various piperazine derivatives against Leishmania donovani. The results indicated that compounds structurally related to this compound demonstrated significant inhibition of promastigote growth, suggesting potential therapeutic applications in treating leishmaniasis .

Case Study 2: Receptor Imaging Agents

This compound has been utilized in the synthesis of receptor imaging agents for positron emission tomography (PET). Its derivatives have been shown to bind effectively to serotonin receptors, providing a basis for their use in neuroimaging .

Data Table: Biological Activity Overview

Activity Type Description Reference
Enzyme InhibitionInhibits CYP51 and CYP5122A1; potential anti-parasitic activity
Receptor BindingPotential interaction with serotonin receptors
CytotoxicityModerate activity with no significant cytotoxic effects observed
Antiproliferative EffectsSignificant inhibition of Leishmania growth

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